molecular formula C12H18O2 B3048375 1-Hexanol, 6-phenoxy- CAS No. 16654-54-9

1-Hexanol, 6-phenoxy-

Cat. No. B3048375
CAS RN: 16654-54-9
M. Wt: 194.27 g/mol
InChI Key: KGAAHYOKTFZJFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenoxyhexanol can be synthesized by the reaction of phenol and 1-hexanol in the presence of an acid catalyst. The reaction is carried out under reflux with constant stirring, and the product is purified by recrystallization.


Molecular Structure Analysis

The molecular formula of “1-Hexanol, 6-phenoxy-” is C12H18O2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Alcohols like “1-Hexanol, 6-phenoxy-” have broad-spectrum antimicrobial activity against bacteria, yeasts, and mold . They have antibacterial properties and are effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .


Physical And Chemical Properties Analysis

“1-Hexanol, 6-phenoxy-” is a relatively stable compound at room temperature and pressure, with a melting point of 73-76°C and a boiling point of 318-322°C. It is soluble in water, ethanol, and ether but is insoluble in most organic solvents.

Scientific Research Applications

Cytochrome P-450 and Hydroxylation of n-Hexane

The hydroxylation of n-hexane by rat liver microsomes, involving cytochrome P-450, results in the formation of various hexanol isomers, including 1-hexanol. This process demonstrates the enzymatic specificity and the contribution of different cytochrome P-450 isoforms to n-hexane metabolism, which is relevant in understanding xenobiotic processing and potential toxicological implications (Morohashi et al., 1983).

Behavioral Responses to Green Leaf Volatiles

Research on the tarnished plant bug, Lygus lineolaris, reveals that hexanol compounds, including 1-hexanol, are major volatile components affecting insect behavior. These compounds play a role in the bug's response to environmental stimuli, which has implications for understanding pest behavior and developing management strategies (Wardle et al., 2003).

Plant Bug Pheromone Research

The sex pheromone composition of the alfalfa plant bug, Adelphocoris lineolatus, includes hexanol compounds. Research into these compounds provides insights into insect communication and mating behaviors, contributing to the development of pheromone-based pest management techniques (Koczor et al., 2021).

Biocompatibility in Cardiovascular Tissue Engineering

Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate, PHBHHx) shows promise for cardiovascular tissue engineering due to its biocompatibility. Research into PHBHHx and its applications in hybrid materials for vascular scaffolds highlights the potential for using hexanol-related compounds in medical implants and tissue regeneration (Wu et al., 2008).

Mechanism of Action

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . It is not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .

Safety and Hazards

When handling “1-Hexanol, 6-phenoxy-”, safety measures should be taken to avoid exposure . It is a mild skin irritant, and high concentrations of its vapors can cause irritation to the eyes and respiratory tract . Ingesting the compound may lead to harmful effects on the central nervous system . It is classified as a combustible liquid, and as such, precautions should be taken to prevent exposure to fire or high temperatures .

properties

IUPAC Name

6-phenoxyhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAAHYOKTFZJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485192
Record name 1-Hexanol, 6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanol, 6-phenoxy-

CAS RN

16654-54-9
Record name 1-Hexanol, 6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10.3 g of phenol in 25 ml of hexamethylphosphoramide is added 4.2 g of 57% sodium hydride in oil. After hydrogen evolution ceases, 13.6 g of 6-chlorohexan-1-ol in 25 ml of hexamethylphosphoramide is added and the mixture heated at 110° C. for 16 hours. The solution is cooled, diluted with water and extracted with ether. The ether extracts are washed with sodium hydroxide solution, dried (magnesium sulfate) and the solvent removed under vacuum to give white crystals, mp 69°-74° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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